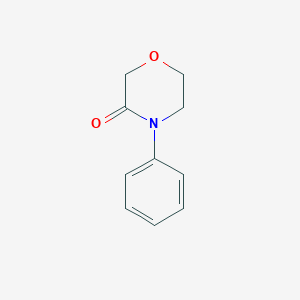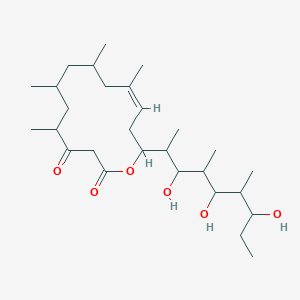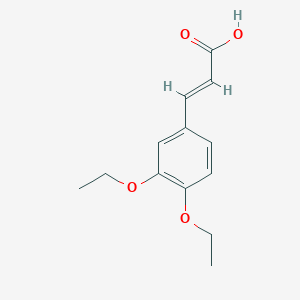
(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid is a derivative of cinnamic acid, which is characterized by the presence of an ethoxy group at the 3 and 4 positions of the phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an azo linkage or the introduction of substituents to the phenyl ring of cinnamic acid derivatives. For instance, the synthesis of azo-benzoic acids involves the coupling of diazonium salts with benzaldehydes to form azo linkages . Although the synthesis of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid is not explicitly described, similar synthetic routes could be employed, such as the Knoevenagel condensation or other carbon-carbon bond-forming reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid has been determined using X-ray crystallography . These structures are stabilized by intramolecular hydrogen bonds and exhibit non-centrosymmetric space groups, which are important for nonlinear optical (NLO) activity. The presence of substituents on the phenyl ring, such as methoxy groups, can influence the molecular geometry and intermolecular interactions .
Chemical Reactions Analysis
The chemical behavior of cinnamic acid derivatives is influenced by the presence of substituents on the aromatic ring and the nature of the functional groups. The azo-benzoic acids studied show acid-base dissociation and azo-hydrazone tautomerism in solution, which are dependent on solvent composition and pH . These reactions are crucial for understanding the reactivity of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid, as similar tautomeric equilibria may occur.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid have been investigated using various spectroscopic techniques and quantum chemical calculations . These studies reveal that the compounds exhibit NLO activity, confirmed by both experimental and theoretical methods . The vibrational modes, as well as the electronic transitions, have been characterized using FT-IR, FT-Raman, and UV-Vis spectroscopy, complemented by density functional theory (DFT) calculations . The intermolecular interactions, such as hydrogen bonding and π interactions, are crucial for the stabilization of the crystal structure and are quantified using Hirshfeld surface analysis .
Scientific Research Applications
Biochemical Mechanisms and Degradation
The biochemical mechanisms and degradation processes of compounds structurally similar to (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid, such as β-O-4-type lignin model compounds, have been extensively studied. These compounds undergo complex reactions during acidolysis, revealing different mechanisms based on the presence of specific functional groups. For example, the presence of a γ-hydroxymethyl group significantly alters the degradation pathway, highlighting the importance of structural nuances in chemical reactions. The detection of enol ether compounds during these processes points to diverse reaction mechanisms contingent on the experimental conditions, such as the type of acid used and the concentration of reaction mediators like HBr or Br−. This intricate understanding of biochemical mechanisms can aid in the application of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid in fields like polymer chemistry, environmental science, and material engineering, where precise control over chemical reactions is crucial (Yokoyama, 2015).
Antioxidant and Anti-inflammatory Properties
The exploration of naturally occurring carboxylic acids, including compounds related to (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid, has revealed significant antioxidant and antimicrobial activities. These compounds, found in various plants and fruits, demonstrate a broad spectrum of biological activities that can be attributed to their structural characteristics, such as the number of hydroxyl groups and the presence of conjugated bonds. Research into these compounds has shown promising results in the treatment and prevention of diseases associated with oxidative stress and inflammation, suggesting potential pharmaceutical and nutraceutical applications of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid (Godlewska-Żyłkiewicz et al., 2020).
Environmental Fate and Toxicology
Understanding the environmental fate and toxicology of phenoxy herbicides, which share functional similarities with (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid, is essential for assessing their ecological impact. Studies have compiled extensive data on the soil-water distribution coefficients of these compounds, offering insights into their behavior in aquatic environments. This research is crucial for environmental risk assessments and for developing strategies to mitigate potential adverse effects on ecosystems. The findings suggest that factors such as soil pH, organic carbon content, and the presence of iron oxides significantly influence the sorption and mobility of these compounds, which can inform environmental management practices related to the use of (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid and similar chemicals (Werner et al., 2012).
Safety And Hazards
Future Directions
DEPA has been explored for its potential use in the development of materials such as polymers and liquid crystals2. However, DEPA also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments2.
properties
IUPAC Name |
(E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-11-7-5-10(6-8-13(14)15)9-12(11)17-4-2/h5-9H,3-4H2,1-2H3,(H,14,15)/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKHDVAIQPNASW-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid | |
CAS RN |
212331-49-2 |
Source


|
| Record name | (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

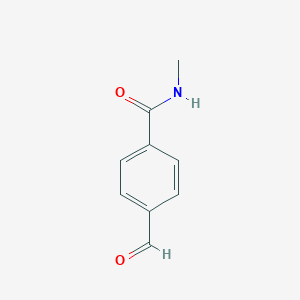
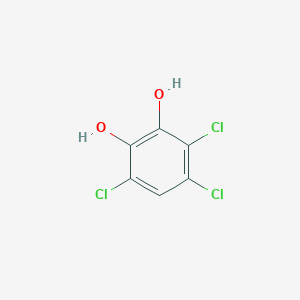
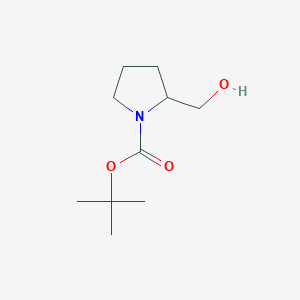

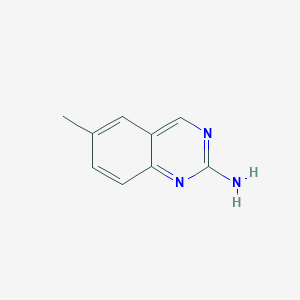

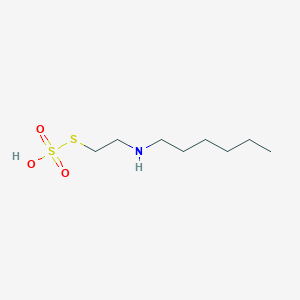
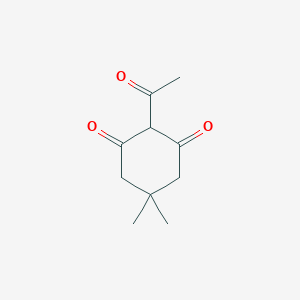
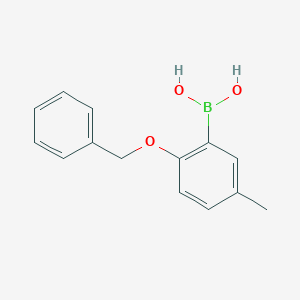

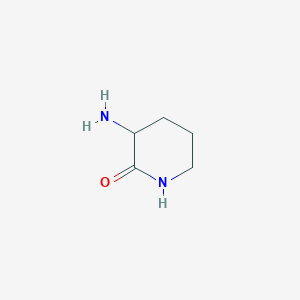
![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
